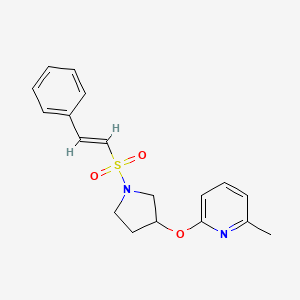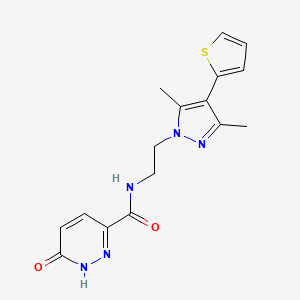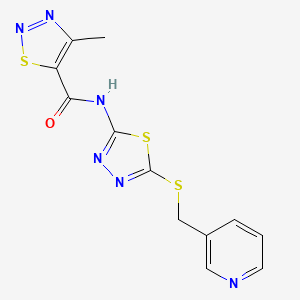![molecular formula C20H25N5O3S B2783411 1-(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-50-3](/img/structure/B2783411.png)
1-(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a thiazolotriazole group, a piperazine ring, and a ketone group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups could result in a variety of interesting chemical properties, such as the ability to form hydrogen bonds, participate in aromatic stacking interactions, or act as a ligand for metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
The chemical compound shares structural similarities with various 1,2,4-triazole derivatives, which have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) conducted a study where novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial properties. These compounds showed good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Biological Activity and Structure-Activity Relationship Studies
Another aspect of research involves the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their subsequent evaluation for biological activities, including antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. Mermer et al. (2018) synthesized such compounds using green chemistry techniques and found promising results in their biological potential, further validated through molecular docking (Mermer et al., 2018).
Electrochemical Synthesis and Applications
Electrochemical methods have been employed to synthesize new arylthiobenzazoles from similar compounds, indicating a potential route for synthesizing derivatives of the compound . Amani and Nematollahi (2012) demonstrated the electrochemical oxidation of related compounds in the presence of nucleophiles, leading to new derivatives with potential applications in various fields (Amani & Nematollahi, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-28-16-7-5-15(6-8-16)17(24-11-9-23(10-12-24)14(3)26)18-19(27)25-20(29-18)21-13(2)22-25/h5-8,17,27H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNCEJFTKOHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)


![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
![4-oxo-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2783348.png)
![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)
